![molecular formula C9H17FN2O2 B1371688 (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1431720-86-3](/img/structure/B1371688.png)
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Overview
Description
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an amino group and a fluorine atom on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.
Fluorination: The fluorination step involves the introduction of a fluorine atom at the 4-position of the pyrrolidine ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Oxidized derivatives with modified functional groups.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that enhance pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives synthesized from (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. For example, research demonstrated that modifications to the pyrrolidine framework could yield compounds effective against viral infections, including those caused by influenza and coronaviruses.
Case Study: Synthesis of Antiviral Agents
A study published in Journal of Medicinal Chemistry reported the synthesis of a series of pyrrolidine derivatives based on this compound. These derivatives exhibited potent antiviral activity, with some showing IC50 values in the nanomolar range against specific viral strains .
Synthetic Methodologies
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Chiral Synthesis
The chiral nature of this compound allows it to be used in asymmetric synthesis. Researchers have utilized this compound to develop chiral catalysts that facilitate enantioselective reactions.
Data Table: Synthetic Applications
Biological Studies
The biological implications of this compound extend into pharmacology and toxicology.
Pharmacodynamics and Pharmacokinetics
Studies have shown that this compound exhibits favorable pharmacokinetic profiles, making it suitable for drug development. Its absorption, distribution, metabolism, and excretion (ADME) properties are being evaluated to understand its therapeutic potential better.
Case Study: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity levels and minimal adverse effects in animal models, suggesting its viability for further development as a pharmaceutical agent .
Mechanism of Action
The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A closely related compound with similar structural features.
tert-butyl 3-amino-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-butyl 3-amino-4-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is unique due to the specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, lipophilicity, and binding interactions, making this compound particularly valuable in drug design and development.
Biological Activity
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of CHFNO and a molecular weight of 204.24 g/mol, this compound features an amino group and a fluorine atom, which may enhance its pharmacological properties.
Overview
The synthesis of this compound typically involves the following steps:
- Starting Materials : Utilizes tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.
- Fluorination : The introduction of the fluorine atom at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST).
- Purification : The product is purified through techniques such as column chromatography to achieve high purity levels .
Chemical Reactions
The compound can undergo various reactions, including:
- Substitution Reactions : Leading to different substituted pyrrolidines.
- Oxidation and Reduction : Modifying functional groups.
- Hydrolysis : Yielding carboxylic acids under acidic or basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to receptors or enzymes, which may modulate their activity effectively.
Pharmacological Applications
The compound has shown potential in various pharmacological applications:
- CNS Targeting : It serves as an intermediate in synthesizing compounds aimed at central nervous system disorders.
- Organic Synthesis : Acts as a building block for more complex molecules in medicinal chemistry.
- Catalysis : Its unique structure allows it to function as a ligand in catalytic reactions, improving efficiency and selectivity .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against certain enzyme systems. In vitro assays have indicated its potential as an inhibitor for specific targets involved in metabolic pathways related to neurological functions.
Toxicological Data
Toxicity assessments reveal that the compound is harmful if swallowed (H302) and may cause skin irritation (H315) . These safety considerations are crucial for its development into therapeutic agents.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 204.24 g/mol |
CAS Number | 1174020-30-4 |
Boiling Point | Not available |
Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |
Synthetic Route | Fluorination using DAST |
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163513 | |
Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-30-4 | |
Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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